N-[(Z)-2-(4-tert-butylbenzenesulfonyl)-2-nitroethenyl]-4-fluoroaniline
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Overview
Description
N-[(Z)-2-(4-tert-butylbenzenesulfonyl)-2-nitroethenyl]-4-fluoroaniline is a complex organic compound with the molecular formula C24H24N2O5S. This compound is characterized by the presence of a nitroethenyl group, a tert-butylbenzenesulfonyl group, and a fluoroaniline moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-2-(4-tert-butylbenzenesulfonyl)-2-nitroethenyl]-4-fluoroaniline typically involves multiple steps. One common method includes the reaction of 4-tert-butylbenzenesulfonyl chloride with 4-fluoroaniline in the presence of a base to form an intermediate sulfonamide. This intermediate is then subjected to nitration and subsequent condensation reactions to introduce the nitroethenyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of solvents, catalysts, and reaction temperatures are critical factors in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-2-(4-tert-butylbenzenesulfonyl)-2-nitroethenyl]-4-fluoroaniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The nitroethenyl group can be reduced to an ethyl group.
Substitution: The fluoro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Formation of aniline derivatives.
Reduction: Formation of ethyl-substituted derivatives.
Substitution: Formation of various substituted aniline derivatives.
Scientific Research Applications
N-[(Z)-2-(4-tert-butylbenzenesulfonyl)-2-nitroethenyl]-4-fluoroaniline is utilized in several scientific research fields:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(Z)-2-(4-tert-butylbenzenesulfonyl)-2-nitroethenyl]-4-fluoroaniline involves its interaction with specific molecular targets. The nitroethenyl group can undergo reduction to form reactive intermediates that interact with cellular components. The sulfonyl group may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets. The fluoroaniline moiety can interact with enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
N-[(Z)-2-(4-tert-butylbenzenesulfonyl)-2-nitroethenyl]-4-fluoroaniline can be compared with other similar compounds such as:
N-[(Z)-2-(4-tert-butylbenzenesulfonyl)-2-nitroethenyl]-4-phenoxyaniline: Similar structure but with a phenoxy group instead of a fluoro group.
N-[(Z)-2-(4-tert-butylbenzenesulfonyl)-2-nitroethenyl]-4-chloroaniline: Similar structure but with a chloro group instead of a fluoro group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[(Z)-2-(4-tert-butylphenyl)sulfonyl-2-nitroethenyl]-4-fluoroaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O4S/c1-18(2,3)13-4-10-16(11-5-13)26(24,25)17(21(22)23)12-20-15-8-6-14(19)7-9-15/h4-12,20H,1-3H3/b17-12- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEJNMPBMGGXTRC-ATVHPVEESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC=C(C=C2)F)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)/C(=C\NC2=CC=C(C=C2)F)/[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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